N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Overview
Description
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group linked through a propenylidene bridge to a benzoxazolyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole derivative, followed by the introduction of the bromophenyl and methoxyphenyl groups through a series of condensation and substitution reactions. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions typically result in the formation of new compounds with modified functional groups.
Scientific Research Applications
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE: can be compared with other similar compounds, such as:
- N-[(E,2E)-3-(4-CHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
- N-[(E,2E)-3-(4-FLUOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity, biological activity, and physical properties. The uniqueness of This compound
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c1-27-20-11-6-17(7-12-20)23-26-21-15-19(10-13-22(21)28-23)25-14-2-3-16-4-8-18(24)9-5-16/h2-15H,1H3/b3-2+,25-14? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKIAZHCDTYCD-OKBFCTOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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